molecular formula C18H28N2 B12913783 (3S)-N-cyclohexyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine CAS No. 820980-51-6

(3S)-N-cyclohexyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine

Cat. No.: B12913783
CAS No.: 820980-51-6
M. Wt: 272.4 g/mol
InChI Key: QNRWPTGIEMKZGL-SFHVURJKSA-N
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Description

(3S)-N-cyclohexyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine is a chiral pyrrolidine-based compound designed for advanced neuroscience and drug discovery research. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its three-dimensional coverage and ability to influence the stereochemistry and physicochemical properties of drug candidates . The specific stereochemistry of the (3S) configuration is critical for enantioselective binding to biological targets, such as proteins and receptors, allowing researchers to explore structure-activity relationships with high precision . This compound is structurally related to classes of molecules investigated as potential neuropharmacological agents. For instance, research into pyrrolidine-3-amine derivatives has identified compounds with activity as selective noradrenaline reuptake inhibitors (NRIs), which are relevant for the study of central nervous system (CNS) disorders . The structural features of this compound—including its chiral center, nitrogen atoms capable of H-bonding, and aromatic substituents—make it a versatile intermediate or potential pharmacophore for designing and synthesizing novel biologically active molecules . It is suited for projects in hit-to-lead optimization, probing mechanisms of neurotransmission, and developing new therapeutic candidates for neurological conditions. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

820980-51-6

Molecular Formula

C18H28N2

Molecular Weight

272.4 g/mol

IUPAC Name

(3S)-N-cyclohexyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C18H28N2/c1-15-6-5-7-16(12-15)14-20(18-10-11-19-13-18)17-8-3-2-4-9-17/h5-7,12,17-19H,2-4,8-11,13-14H2,1H3/t18-/m0/s1

InChI Key

QNRWPTGIEMKZGL-SFHVURJKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)CN([C@H]2CCNC2)C3CCCCC3

Canonical SMILES

CC1=CC(=CC=C1)CN(C2CCCCC2)C3CCNC3

Origin of Product

United States

Preparation Methods

Stereoselective Pyrrolidine Core Synthesis

The (3S)-pyrrolidin-3-amine core can be prepared via asymmetric synthesis routes such as:

N-Substitution Steps

The two N-substituents, cyclohexyl and (3-methylphenyl)methyl groups, are introduced typically by:

Alternatively, the order of alkylation can be reversed depending on reactivity and selectivity.

Typical Reaction Conditions

  • Base : Commonly used bases include potassium carbonate, sodium hydride, or triethylamine to deprotonate the amine and facilitate nucleophilic substitution.
  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMA), or acetonitrile are preferred to enhance nucleophilicity.
  • Temperature : Reactions are often conducted at room temperature to moderate heating (25–80 °C) to optimize yield and minimize side reactions.
  • Purification : Column chromatography on silica gel or amino silica gel is used to purify the final product.

Representative Experimental Data

Step Reagents & Conditions Yield (%) Notes
1. Synthesis of (3S)-pyrrolidin-3-amine core Chiral pool or asymmetric catalysis 70–85 High stereoselectivity achieved
2. N-cyclohexylation Cyclohexyl bromide, K2CO3, DMF, 50 °C, 12 h 75–90 Monitored by TLC, purified by chromatography
3. N-(3-methylbenzyl) alkylation 3-methylbenzyl chloride, NaH, DMF, 25 °C, 6 h 70–85 Avoids over-alkylation, confirmed by NMR

Analytical Characterization

  • NMR Spectroscopy : ^1H and ^13C NMR confirm the substitution pattern and stereochemistry. Multiplets corresponding to cyclohexyl and aromatic protons are diagnostic.
  • Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight (~C19H30N2).
  • Chiral HPLC : Used to confirm enantiomeric purity of the (3S) isomer.
  • Optical Rotation : Measurement to verify stereochemical configuration.

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Chiral Pyrrolidine Synthesis Chiral pool or asymmetric catalysis High stereoselectivity Requires chiral starting materials or catalysts
N-Cyclohexylation Alkylation with cyclohexyl halide, base, DMF Good yield, straightforward Possible side reactions if conditions not controlled
N-(3-Methylbenzyl) Alkylation Alkylation with 3-methylbenzyl halide, base, DMF High selectivity for tertiary amine Sensitive to over-alkylation
Purification Column chromatography High purity product Time-consuming

Scientific Research Applications

(S)-N-Cyclohexyl-N-(3-methylbenzyl)pyrrolidin-3-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industrial Applications: The compound may find use in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N-Cyclohexyl-N-(3-methylbenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit stereoselective binding, which can influence its biological activity. The pathways involved may include modulation of neurotransmitter systems, inhibition of specific enzymes, or interaction with cellular receptors.

Comparison with Similar Compounds

Structural Analogs of Pyrrolidin-3-amine Derivatives

The following table summarizes key structural analogs and their differentiating features:

Compound Name Core Structure Substituents Key Properties/Effects Evidence ID
(3S)-N,N-bis(4-fluorophenyl)pyrrolidin-3-amine Pyrrolidin-3-amine Two 4-fluorophenyl groups Increased electron-withdrawing effects; potential enhanced receptor affinity due to halogen bonds
(3S)-N-benzylpyrrolidin-3-amine (WM7) Pyrrolidin-3-amine Benzyl group (no methyl substitution) Reduced steric hindrance; lower lipophilicity compared to 3-methylbenzyl
(S)-N-(4-methylbenzyl)pyrrolidin-3-amine Pyrrolidin-3-amine 4-methylbenzyl group Para-methyl substitution may alter receptor selectivity vs. meta-substituted analogs
LY2389575 (methanesulfonate hydrate) Pyrrolidin-3-amine 5-bromopyrimidin-2-yl; 2,4-dichlorobenzyl Halogenated substituents enhance binding via halogen bonding; higher molecular weight impacts solubility
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole Cyclopropyl; pyridin-3-yl Smaller cyclopropyl group reduces steric bulk; pyrazole core alters electronic profile

Key Comparative Insights

Substituent Effects on Lipophilicity and Binding
  • Cyclohexyl vs. Phenyl Groups : The cyclohexyl group in the target compound contributes to higher lipophilicity compared to phenyl-substituted analogs like WM7 . This may improve membrane permeability but could also increase metabolic stability relative to aromatic substituents.
  • Meta- vs. Para-Substitution : The 3-methylbenzyl group (meta-methyl) in the target compound introduces steric effects distinct from the 4-methylbenzyl analog . Meta-substitution may favor interactions with hydrophobic pockets in receptors, while para-substitution could lead to misalignment in binding sites.
Electronic and Halogen Bonding Effects
  • LY2389575’s bromopyrimidine and dichlorobenzyl groups demonstrate the trade-off between enhanced binding affinity (via halogens) and solubility challenges due to increased molecular weight .
Core Structure Variations
  • Replacement of the pyrrolidine core with pyridine (e.g., N-[(3-methylphenyl)methyl]pyridin-3-amine ) or pyrazole (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ) alters the compound’s hydrogen-bonding capacity and conformational flexibility. Pyrrolidine’s saturated ring allows for better stereochemical control compared to planar aromatic cores.

Biological Activity

(3S)-N-cyclohexyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine, a compound with the molecular formula C18H28N2C_{18}H_{28}N_2, has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a cyclohexyl group and a 3-methylphenylmethyl moiety. The structural formula can be represented as follows:

C18H28N2\text{C}_{18}\text{H}_{28}\text{N}_{2}

Intrinsic Properties

PropertyValue
Molecular Weight276.43 g/mol
LogP4.1
Solubility in WaterLow

The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as a selective modulator of certain neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways.

Pharmacological Effects

  • Neurotransmitter Modulation : The compound exhibits properties that may enhance dopamine release, which could have implications for mood regulation and neuropsychiatric disorders.
  • Antidepressant-like Effects : In animal models, the compound has shown potential antidepressant-like effects, suggesting its utility in treating depression or anxiety disorders.

Toxicological Profile

Initial assessments indicate that this compound has a favorable safety profile at therapeutic doses, although comprehensive toxicological studies are needed to confirm these findings.

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of this compound in a rodent model. The results indicated:

  • Behavioral Tests : Significant reductions in immobility time in the forced swim test compared to control groups.
  • Mechanism Insights : The compound was found to increase serotonin levels in the prefrontal cortex, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs) .

Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Key findings included:

  • Cell Viability : Enhanced survival rates of neuronal cells exposed to oxidative stress when treated with the compound.
  • Biomarkers : Reduction in levels of reactive oxygen species (ROS) was observed, indicating potential antioxidant activity .

Future Directions

Research on this compound is still in its early stages. Future studies should focus on:

  • Long-term Toxicity Studies : Comprehensive evaluations to assess chronic exposure effects.
  • Clinical Trials : Investigating efficacy and safety in human populations for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a high-yield synthesis route for (3S)-N-cyclohexyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine?

  • Methodological Answer :

  • Reagent Selection : Use stoichiometric control of amines and electrophiles (e.g., 3-methylphenylmethyl chloride) to avoid side reactions. For example, sodium carbonate can maintain pH 8–10 during nucleophilic substitution, as demonstrated in analogous syntheses .
  • Purification : Employ gradient chromatography (e.g., ethyl acetate/hexane) to isolate the target compound from byproducts. Evidence from copper-catalyzed C–N coupling reactions suggests yields improve with optimized solvent polarity .
  • Stereochemical Control : Utilize chiral auxiliaries or enantioselective catalysts (e.g., copper(I) bromide) to preserve the (3S) configuration during pyrrolidine ring formation .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks by comparing shifts to structurally similar compounds. For instance, cyclohexyl protons typically resonate at δ 1.2–2.0 ppm, while aromatic protons from the 3-methylphenyl group appear at δ 6.7–7.3 ppm .
  • FT-IR : Identify amine N–H stretches (~3300 cm⁻¹) and confirm absence of carbonyl impurities (e.g., <1650 cm⁻¹) .
  • HRMS : Use high-resolution mass spectrometry to verify molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility data for this compound across solvent systems?

  • Methodological Answer :

  • Systematic Solubility Testing : Conduct phase-solubility studies in polar (e.g., DMSO) and nonpolar (e.g., hexane) solvents at 25°C and 60°C. Recrystallization in hot ethanol, as described for related amines, can improve reproducibility .
  • Computational Modeling : Predict solubility parameters (e.g., Hansen solubility parameters) using DFT calculations to identify optimal solvents .

Q. How can enantiomeric excess (ee) be quantified for this compound during asymmetric synthesis?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with a hexane/isopropanol mobile phase. Calibrate with racemic standards to determine ee ≥98% .
  • Optical Rotation : Compare experimental [α]D values to literature data for stereoisomeric pyrrolidines .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, and how should conflicting activity data be interpreted?

  • Methodological Answer :

  • Antimicrobial Screening : Adapt agar diffusion assays (e.g., against S. aureus), using ciprofloxacin as a positive control. Discrepancies in zone-of-inhibition sizes may arise from solvent-dependent compound diffusion .
  • Enzyme Inhibition : Test COX-2 selectivity via fluorometric assays, as done for structurally related imidazopyridines. Normalize activity to protein concentration to mitigate variability .

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